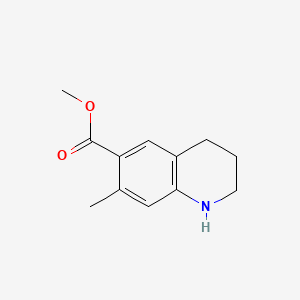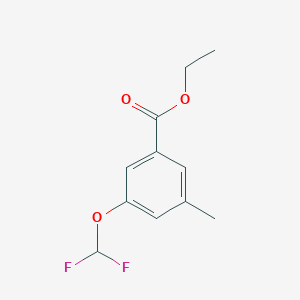
1-(4-Bromophenyl)but-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)but-2-yn-1-one is an organic compound with the molecular formula C₁₀H₇BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-2-yn-1-one can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a brominated phenyl compound is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)but-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)but-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
- 1-(2-Bromophenyl)but-2-yn-1-one
- 1-(4-Chlorophenyl)but-2-yn-1-one
- 1-(4-Methylphenyl)but-2-yn-1-one
Comparison: 1-(4-Bromophenyl)but-2-yn-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Compared to its chlorinated or methylated analogs, the brominated compound exhibits different electronic effects and steric hindrance, influencing its chemical behavior and applications .
Properties
Molecular Formula |
C10H7BrO |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
1-(4-bromophenyl)but-2-yn-1-one |
InChI |
InChI=1S/C10H7BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,1H3 |
InChI Key |
RTCMEHSTVIIEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


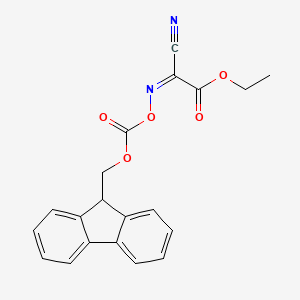
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)
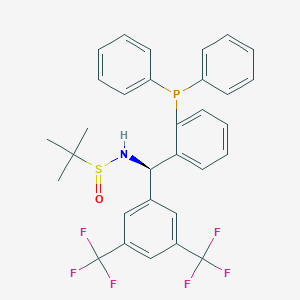
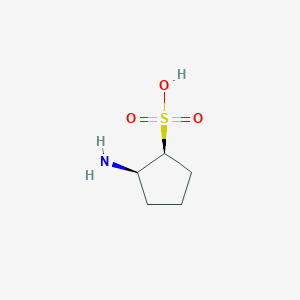
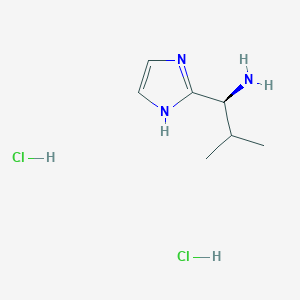
![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)
